Cas no 2137439-97-3 (rac-(6R,7R)-7-amino-2-(4-nitrobenzenesulfonyl)-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol)
rac-(6R,7R)-7-amino-2-(4-nitrobenzenesulfonyl)-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol Chemical and Physical Properties
Names and Identifiers
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- rac-(6R,7R)-7-amino-2-(4-nitrobenzenesulfonyl)-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol
- EN300-1167872
- 2137439-97-3
-
- Inchi: 1S/C16H23N3O5S/c1-10(2)15-16(7-13(17)14(20)8-16)9-18(15)25(23,24)12-5-3-11(4-6-12)19(21)22/h3-6,10,13-15,20H,7-9,17H2,1-2H3/t13-,14-,15?,16?/m1/s1
- InChI Key: VONYSNKVNUWSKC-WXLSXGNJSA-N
- SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(N1CC2(C[C@H]([C@@H](C2)N)O)C1C(C)C)(=O)=O
Computed Properties
- Exact Mass: 369.13584202g/mol
- Monoisotopic Mass: 369.13584202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 621
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 138Ų
rac-(6R,7R)-7-amino-2-(4-nitrobenzenesulfonyl)-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1167872-0.05g |
2137439-97-3 | 0.05g |
$1032.0 | 2023-06-08 | |||
| Enamine | EN300-1167872-0.1g |
2137439-97-3 | 0.1g |
$1081.0 | 2023-06-08 | |||
| Enamine | EN300-1167872-0.25g |
2137439-97-3 | 0.25g |
$1131.0 | 2023-06-08 | |||
| Enamine | EN300-1167872-0.5g |
2137439-97-3 | 0.5g |
$1180.0 | 2023-06-08 | |||
| Enamine | EN300-1167872-1.0g |
2137439-97-3 | 1g |
$1229.0 | 2023-06-08 | |||
| Enamine | EN300-1167872-2.5g |
2137439-97-3 | 2.5g |
$2408.0 | 2023-06-08 | |||
| Enamine | EN300-1167872-5.0g |
2137439-97-3 | 5g |
$3562.0 | 2023-06-08 | |||
| Enamine | EN300-1167872-10.0g |
2137439-97-3 | 10g |
$5283.0 | 2023-06-08 | |||
| Enamine | EN300-1167872-50mg |
2137439-97-3 | 50mg |
$1032.0 | 2023-10-03 | |||
| Enamine | EN300-1167872-100mg |
2137439-97-3 | 100mg |
$1081.0 | 2023-10-03 |
rac-(6R,7R)-7-amino-2-(4-nitrobenzenesulfonyl)-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on rac-(6R,7R)-7-amino-2-(4-nitrobenzenesulfonyl)-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol
Comprehensive Analysis of rac-(6R,7R)-7-amino-2-(4-nitrobenzenesulfonyl)-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol (CAS No. 2137439-97-3)
The compound rac-(6R,7R)-7-amino-2-(4-nitrobenzenesulfonyl)-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol (CAS No. 2137439-97-3) is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its spirocyclic framework and nitrobenzenesulfonyl moiety make it a promising candidate for various pharmaceutical applications. Researchers are particularly interested in its potential as a bioactive scaffold due to its ability to interact with multiple biological targets.
One of the most intriguing aspects of this compound is its stereochemistry, specifically the (6R,7R) configuration, which plays a critical role in its biological activity. The presence of the amino and hydroxyl functional groups further enhances its versatility, allowing for modifications that can optimize its pharmacokinetic properties. Recent studies have explored its potential in targeted drug delivery systems, a hot topic in modern pharmacology, where precision and efficacy are paramount.
In the context of current trends, the demand for novel spirocyclic compounds like rac-(6R,7R)-7-amino-2-(4-nitrobenzenesulfonyl)-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol has surged due to their applications in cancer therapy and neurodegenerative diseases. Search engine data reveals that queries such as "spirocyclic compounds in drug discovery" and "nitrobenzenesulfonyl derivatives" have seen a steady increase, reflecting the growing interest in this niche. This compound's azaspiro[3.4]octane core is particularly noteworthy, as it mimics natural product architectures, a strategy often employed to enhance drug-like properties.
From a synthetic perspective, the preparation of rac-(6R,7R)-7-amino-2-(4-nitrobenzenesulfonyl)-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol involves sophisticated organic synthesis techniques, including asymmetric catalysis and protecting group strategies. These methods are frequently discussed in academic forums and industry conferences, highlighting their relevance in contemporary research. The compound's CAS No. 2137439-97-3 serves as a unique identifier, ensuring accurate referencing in scientific literature and patents.
Another area of interest is the compound's potential role in enzyme inhibition. Preliminary studies suggest that its nitrobenzenesulfonyl group may act as a pharmacophore for inhibiting specific enzymes involved in inflammatory pathways. This aligns with the broader trend of developing small-molecule inhibitors for therapeutic interventions, a topic frequently searched by researchers and clinicians alike.
In summary, rac-(6R,7R)-7-amino-2-(4-nitrobenzenesulfonyl)-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol (CAS No. 2137439-97-3) represents a fascinating intersection of chemistry and biology. Its unique structure, combined with its potential applications in drug discovery and disease treatment, makes it a subject of ongoing investigation. As the scientific community continues to explore its properties, this compound is likely to remain a focal point in the quest for innovative therapeutics.
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